

A Technical Guide to the Spectroscopic Data of 3-Fluoro-5-methylpyridine

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Compound of Interest

Compound Name: 3-Fluoro-5-methylpyridine

Cat. No.: B1302949

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-Fluoro-5-methylpyridine** (CAS No: 407-21-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] The document details predicted and characteristic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to aid in the acquisition and interpretation of spectral data. Furthermore, this guide includes workflow visualizations to clarify the analytical processes involved in characterizing this compound.

Chemical Structure and Properties

- IUPAC Name: 3-fluoro-5-methylpyridine^[2]
- Synonyms: 3-Fluoro-5-picoline^[2]
- Molecular Formula: C₆H₆FN^[2]
- Molecular Weight: 111.12 g/mol ^[2]
- Exact Mass: 111.048427 Da^[2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Fluoro-5-methylpyridine**. Data for NMR and IR are predicted based on the analysis of structurally similar compounds, such as 3-fluoropyridine and 3-methylpyridine, and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	~8.3	d	$\text{J}(\text{H},\text{F}) \approx 2\text{-}3 \text{ Hz}$
H-4	~7.3	ddd	$\text{J}(\text{H},\text{H}) \approx 8 \text{ Hz}$, $\text{J}(\text{H},\text{F}) \approx 9\text{-}10 \text{ Hz}$, $\text{J}(\text{H},\text{H}) \approx 2 \text{ Hz}$
H-6	~8.2	s (broad)	-
$-\text{CH}_3$	~2.4	s	-

Table 2: Predicted ^{13}C NMR Data Solvent: CDCl_3 , Reference: CDCl_3 (77.16 ppm)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Predicted Coupling Constant (^1JCF , Hz)
C-2	~145 (d)	d	$^2\text{J}(\text{C},\text{F}) \approx 20\text{-}25 \text{ Hz}$
C-3	~158 (d)	d	$^1\text{J}(\text{C},\text{F}) \approx 230\text{-}250 \text{ Hz}$
C-4	~123 (d)	d	$^3\text{J}(\text{C},\text{F}) \approx 5\text{-}10 \text{ Hz}$
C-5	~135 (d)	d	$^3\text{J}(\text{C},\text{F}) \approx 20\text{-}25 \text{ Hz}$
C-6	~147 (d)	d	$^4\text{J}(\text{C},\text{F}) \approx 3\text{-}5 \text{ Hz}$
$-\text{CH}_3$	~18	s	-

Table 3: Predicted ^{19}F NMR Data Solvent: CDCl_3 , Reference: CFCl_3 (0.00 ppm)

Atom Assignment	Predicted Chemical Shift (δ , ppm)
C3-F	-110 to -130

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3050 - 3100	Aromatic C-H Stretch	Medium-Weak
2920 - 2980	Methyl C-H Stretch	Medium-Weak
~1600, ~1480, ~1430	Aromatic C=C and C=N Ring Stretch	Medium-Strong
1250 - 1300	C-F Stretch	Strong
1440 - 1465	Methyl C-H Bend	Medium

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation Ionization Mode: Electron Ionization (EI)

m/z	Proposed Fragment	Notes
111	[C ₆ H ₆ FN] ⁺	Molecular Ion (M ⁺)
96	[C ₅ H ₃ FN] ⁺	Loss of methyl radical (•CH ₃)
84	[C ₅ H ₄ F] ⁺	Loss of hydrogen cyanide (HCN)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Based on data for related pyridine structures, **3-Fluoro-5-methylpyridine** is expected to exhibit UV absorption maxima characteristic of $\pi \rightarrow \pi^*$ transitions within the pyridine ring.

- Predicted λ_{max} : ~265 - 275 nm

- Solvent: Ethanol or Methanol

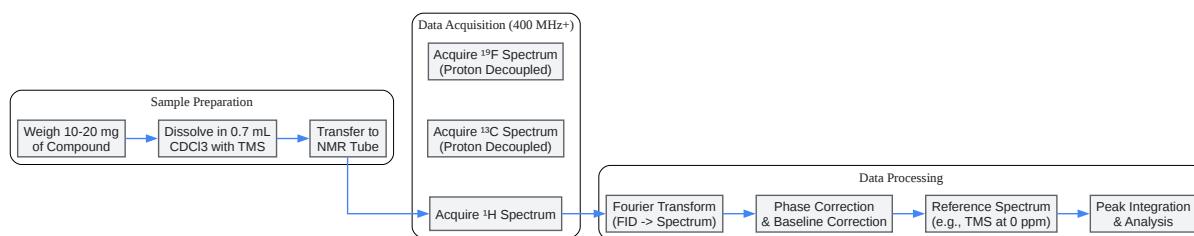
Experimental Protocols & Workflows

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 10-20 mg of **3-Fluoro-5-methylpyridine** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- ^{19}F NMR Acquisition:
 - Acquire a proton-decoupled ^{19}F spectrum.
 - Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 64-256 scans.

- Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase correct the spectra and reference them to the internal standard (TMS for ^1H and ^{13}C) or an external standard (CFCl_3 for ^{19}F).



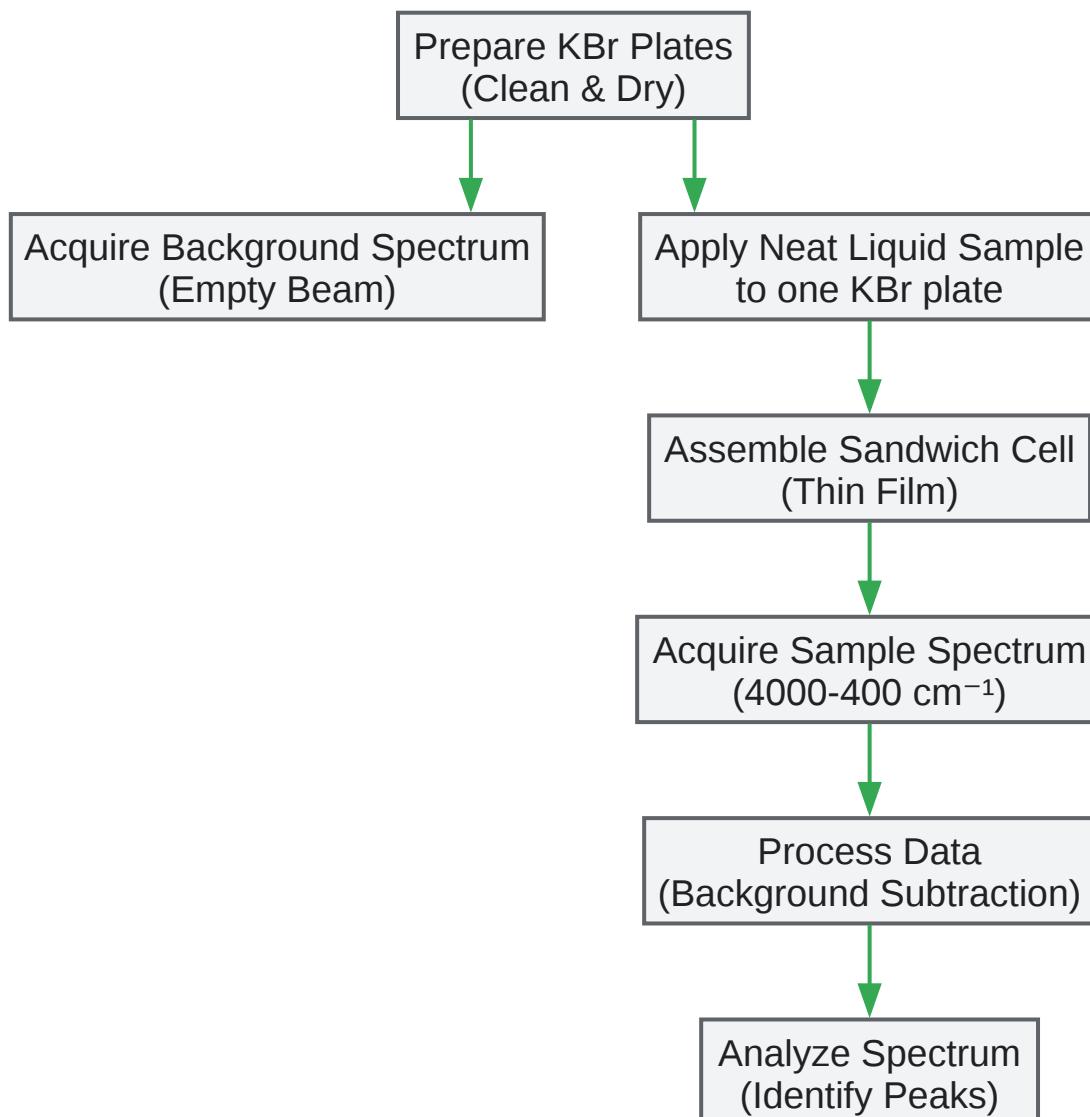
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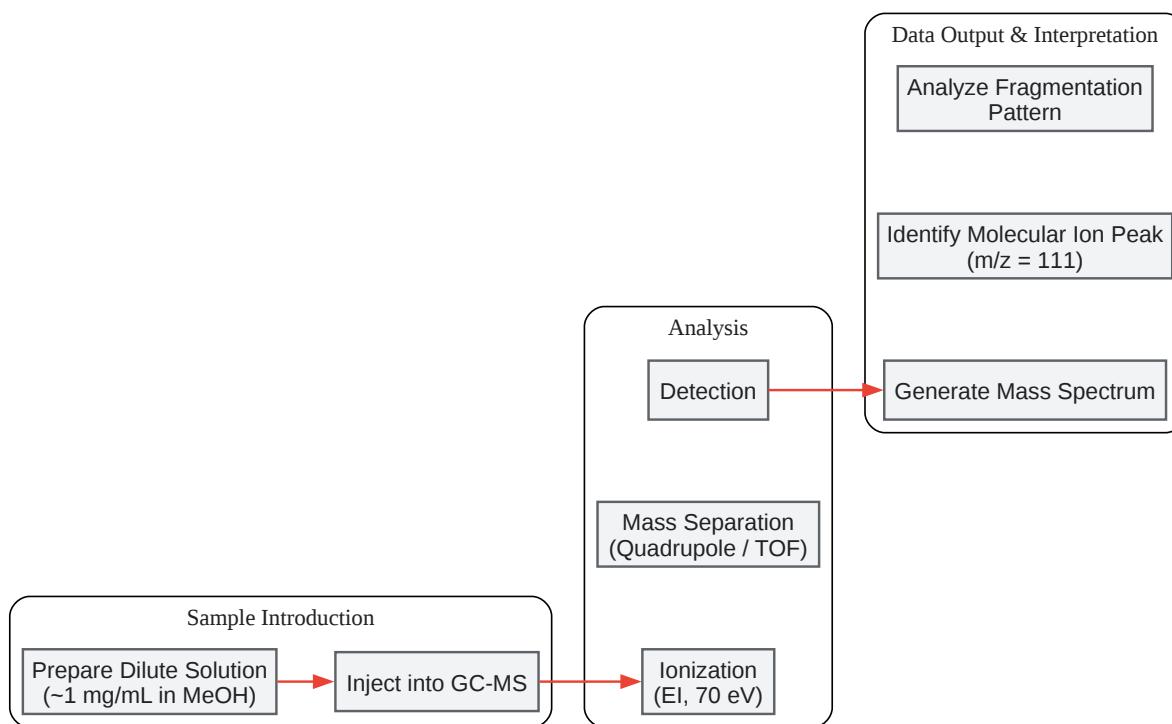
Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

- Sample Preparation: As **3-Fluoro-5-methylpyridine** is a liquid at room temperature, the neat liquid film method is appropriate. Place one drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin liquid film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the clean salt plates.
 - Place the sample assembly in the spectrometer's sample holder.

- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the peaks corresponding to the characteristic functional group vibrations.



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